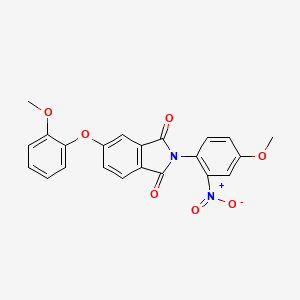![molecular formula C19H29N3O4 B3971719 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)
1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate, also known as JNJ-38431055, is a novel compound that has been extensively researched for its potential therapeutic applications. It is a potent and selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release and modulating the activity of other receptors in the central nervous system. In
Mecanismo De Acción
The mechanism of action of 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate is related to its ability to selectively block the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release, and its blockade by this compound leads to increased release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This, in turn, leads to improved cognitive function and memory, as well as increased wakefulness and reduced food intake.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been shown to improve cognitive function and memory, as well as increase wakefulness and reduce food intake. These effects are related to the compound's ability to selectively block the histamine H3 receptor and increase the release of several neurotransmitters, as described above. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate in lab experiments include its potent and selective blockade of the histamine H3 receptor, which allows for the study of the role of this receptor in various physiological and pathological processes. The compound has also been extensively characterized using various analytical techniques, which ensures its purity and quality. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Direcciones Futuras
There are several future directions for the study of 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate, including the following:
1. Further characterization of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in vivo.
2. Investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders, including cognitive impairment, schizophrenia, and Alzheimer's disease.
3. Development of novel formulations of the compound that improve its solubility and bioavailability, and allow for its administration via different routes, such as oral, intravenous, or intranasal.
4. Study of the compound's effects on other neurotransmitter systems and receptors, and its potential interactions with other drugs or compounds.
5. Investigation of the compound's potential use as a research tool for the study of histamine H3 receptor function and its role in various physiological and pathological processes.
Conclusion
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various neurological and psychiatric disorders. Its selective blockade of the histamine H3 receptor leads to improved cognitive function and memory, as well as increased wakefulness and reduced food intake. The compound has been extensively characterized using various analytical techniques, and it has a favorable safety profile. Further research is needed to fully elucidate the compound's pharmacological properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including cognitive impairment, schizophrenia, and Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of these disorders, and it has been proposed as a potential treatment for these conditions. The compound has also been studied for its potential use in the treatment of obesity and sleep disorders, as it has been shown to reduce food intake and increase wakefulness in animal models.
Propiedades
IUPAC Name |
oxalic acid;1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-2-6-12-20(11-5-1)17-8-13-19(14-9-17)15-16-7-3-4-10-18-16;3-1(4)2(5)6/h3-4,7,10,17H,1-2,5-6,8-9,11-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXUXBUVQTBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[1-(2-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971638.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)

![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
![1-methyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971679.png)

![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3971685.png)
![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)
![4,4'-[(4-methoxy-3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971698.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971706.png)
![1-(2-fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3971724.png)